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Compound Name: Vardenafil Impurity 2

Cat. No.: B13444796

Get Quote

Introduction: The Critical Role of Impurity Profiling
in Pharmaceutical Development
Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in

the treatment of erectile dysfunction.[1] The manufacturing process of any active

pharmaceutical ingredient (API) such as vardenafil can lead to the formation of various

impurities. These impurities, even in trace amounts, can impact the safety and efficacy of the

final drug product. Therefore, regulatory agencies worldwide mandate stringent control and

characterization of all potential impurities.

This application note provides a detailed guide for the spectroscopic characterization of a

specific process-related impurity, Vardenafil Impurity 2. The definitive identification and

structural elucidation of such impurities are paramount for ensuring drug quality and patient

safety. We will present robust protocols for Mass Spectrometry (MS) and Nuclear Magnetic

Resonance (NMR) spectroscopy, which together provide an unambiguous structural

confirmation.

Vardenafil Impurity 2 has been identified as:
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IUPAC Name: Imidazo[5,1-f][2][3]triazine-7-carboxylic acid, 2-[2-ethoxy-5-[(4-ethyl-1-

piperazinyl)sulfonyl]phenyl]-1,4-dihydro-5-methyl-4-oxo-, ethyl ester[4][5]

CAS Number: 1417529-69-1[4]

Molecular Formula: C₂₃H₃₀N₆O₆S[4]

Molecular Weight: 518.6 g/mol [4]

This guide is intended for researchers, analytical scientists, and professionals in drug

development and quality control.

Mass Spectrometry (MS) Analysis: Molecular Weight
and Fragmentation
Mass spectrometry is the first-line technique for determining the molecular weight of an

unknown compound and gaining initial structural insights through fragmentation analysis. For

Vardenafil Impurity 2, a soft ionization technique like Electrospray Ionization (ESI) is ideal to

keep the molecule intact for molecular ion detection.

Rationale for MS Approach
Positive mode ESI is selected because the piperazine moiety in the structure of Vardenafil
Impurity 2 is basic and readily protonated.[2] High-resolution mass spectrometry (HRMS), for

instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is highly recommended to confirm

the elemental composition from the accurate mass of the molecular ion.[6] Tandem mass

spectrometry (MS/MS) will be employed to induce fragmentation, providing key structural

information about the different building blocks of the molecule.

Experimental Protocol: ESI-MS/MS Analysis
Sample Preparation:

Accurately weigh approximately 1 mg of Vardenafil Impurity 2 reference standard.

Dissolve in 10 mL of a suitable solvent mixture, such as 50:50 acetonitrile/water, to create

a stock solution of 100 µg/mL.
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Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or

LC-MS analysis.

Instrumentation (Example: Q-TOF or Triple Quadrupole Mass Spectrometer):

Ionization Mode: Electrospray Ionization (ESI), Positive

Capillary Voltage: 3.5 – 4.5 kV

Source Temperature: 120-150 °C

Desolvation Gas Flow: 600 – 800 L/hr (Nitrogen)

Desolvation Temperature: 350 – 450 °C

Mass Range (Full Scan): m/z 100 – 1000

Collision Gas: Argon

Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a rich fragmentation

spectrum.

Predicted MS Data and Interpretation
The primary goal is to observe the protonated molecular ion [M+H]⁺ and then to analyze its

fragmentation pattern to confirm the connectivity of the molecular structure.

Table 1: Predicted Mass Spectrometry Data for Vardenafil Impurity 2
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m/z (Predicted) Ion Identity Description of Fragment

519.2020 [M+H]⁺

Protonated molecular ion of

Vardenafil Impurity 2. HRMS

data will confirm the elemental

composition C₂₃H₃₁N₆O₆S⁺.

473.1754 [M+H - C₂H₅OH]⁺

Loss of ethanol from the ethyl

ester group, a common

fragmentation pathway for

esters.

419.1601 [M+H - C₄H₁₀N₂]⁺
Cleavage of the N-

ethylpiperazine moiety.

377.1128 [M+H - C₆H₁₂N₂O₂S]⁺

Fragmentation involving the

entire ethylpiperazinylsulfonyl

group.

113.1073 [C₆H₁₃N₂]⁺
Characteristic fragment for the

N-ethylpiperazine side chain.

The fragmentation of the sulfonamide bond and the piperazine ring are key diagnostic features.

[7][8] The presence of the m/z 113 fragment is a strong indicator of the N-ethylpiperazine

moiety.

Workflow for MS Analysis
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Caption: Workflow for MS analysis of Vardenafil Impurity 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Definitive Structure Elucidation
While MS provides molecular formula and connectivity information, NMR spectroscopy offers a

detailed map of the carbon-hydrogen framework, providing definitive proof of the isomeric

structure. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is

essential for complete structural assignment.

Rationale for NMR Experiment Selection
¹H NMR: Provides information on the number of different types of protons, their chemical

environment, and their neighboring protons (through spin-spin coupling).

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other

(typically through 2-3 bonds).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon

atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons that are separated by 2-3 bonds, which is crucial for piecing together the molecular

fragments.

Experimental Protocol: NMR Analysis
Sample Preparation:

Accurately weigh 5-10 mg of Vardenafil Impurity 2.

Dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl

sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of

compounds and for observing exchangeable protons (e.g., NH).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation (Example: 400 or 500 MHz NMR Spectrometer):

Spectrometer Frequency: 400 MHz (for ¹H)

Temperature: 298 K (25 °C)

Experiments to run:

Standard ¹H NMR

Standard ¹³C NMR (with proton decoupling)

2D ¹H-¹H COSY

2D ¹H-¹³C HSQC

2D ¹H-¹³C HMBC

Predicted NMR Data and Interpretation
The chemical shifts are predicted based on the known structure of Vardenafil Impurity 2 and

typical values for similar functional groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Vardenafil Impurity 2 (in DMSO-d₆)
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Assignment
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

Aromatic Protons

Phenyl-H (3 protons) 7.2 - 8.0 (multiplets) 115 - 140

Imidazotriazinone Core

Methyl (C5-CH₃) ~2.5 (singlet) ~15

NH (if visible) ~11-12 (broad singlet) -

Ethyl Ester Group

O-CH₂ ~4.4 (quartet) ~62

CH₃ ~1.4 (triplet) ~14

Ethoxy Group

O-CH₂ ~4.2 (quartet) ~65

CH₃ ~1.3 (triplet) ~15

N-Ethylpiperazine Group

Piperazine-CH₂ (4 protons) ~3.1 (triplet) ~52

Piperazine-CH₂ (4 protons) ~2.6 (triplet) ~46

N-CH₂ ~2.4 (quartet) ~52

N-CH₂-CH₃ ~1.0 (triplet) ~12

Interpretation Notes:

The presence of two distinct ethyl groups (from the ethoxy and ethyl ester moieties) will be

confirmed by two sets of triplet-quartet patterns in the ¹H NMR spectrum.

HMBC correlations will be critical to connect the phenyl ring to the imidazotriazinone core

and the sulfonyl group. For example, a correlation from the aromatic protons to the sulfonyl-

bearing carbon would be expected.
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COSY data will confirm the spin systems of the ethyl groups.

Workflow for NMR Analysis

Sample Preparation Data Acquisition Data Analysis & Elucidation

Dissolve Impurity
(5-10 mg)

in DMSO-d6

Add TMS
Internal Standard

Transfer to
NMR Tube

1D NMR
(1H, 13C)

2D NMR
(COSY, HSQC,

HMBC)

Assign 1H and 13C
Chemical Shifts

Analyze 2D
Correlations

Confirm Connectivity
and Final Structure

Click to download full resolution via product page

Caption: Workflow for NMR-based structure elucidation.

Conclusion: Integrated Spectroscopic Approach
The structural elucidation of pharmaceutical impurities requires a multi-faceted analytical

approach. By combining high-resolution mass spectrometry with a suite of 1D and 2D NMR

experiments, the identity of Vardenafil Impurity 2 can be unequivocally confirmed. The MS

data provides the molecular formula and key substructural information through fragmentation,

while the NMR data provides the complete carbon-hydrogen framework and confirms the

precise isomeric structure. The protocols and expected data presented in this application note

serve as a comprehensive guide for any analytical laboratory tasked with the characterization

of vardenafil-related impurities, ensuring the quality and safety of the final pharmaceutical

product.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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